molecular formula C14H13ClN4O6S B170012 methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate CAS No. 128569-20-0

methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate

Cat. No.: B170012
CAS No.: 128569-20-0
M. Wt: 400.8 g/mol
InChI Key: HXGQOVZYUUYUHA-UHFFFAOYSA-N
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Description

Methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It belongs to the sulfonylurea class of herbicides, which are known for their effectiveness in controlling a wide range of weeds by inhibiting specific plant enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate typically involves the reaction of 4-chloro-6-methoxypyrimidine with a suitable carbamoylating agent, followed by sulfonylation and esterification. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality .

Mechanism of Action

The mechanism of action of methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. This enzyme is crucial for the synthesis of branched-chain amino acids, and its inhibition leads to the disruption of protein synthesis and plant growth . The molecular targets and pathways involved in this process are well-studied, making it an effective herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(N-(4-chloro-6-methoxypyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate is unique due to its specific chemical structure, which provides it with distinct reactivity and effectiveness as a herbicide. Its ability to inhibit ALS enzyme with high specificity makes it a valuable tool in agricultural weed management .

Properties

IUPAC Name

methyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O6S/c1-24-11-7-10(15)16-13(17-11)18-14(21)19-26(22,23)9-6-4-3-5-8(9)12(20)25-2/h3-7H,1-2H3,(H2,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGQOVZYUUYUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155939
Record name Chlorimuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128569-20-0
Record name Chlorimuron-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128569200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorimuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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